

ATTO 465 Maleimide: A Comprehensive Technical Guide for Advanced Fluorescence Applications

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Compound of Interest		
Compound Name:	ATTO 465 maleimid	
Cat. No.:	B15556988	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 465 is a fluorescent label belonging to the ATTO series of dyes, known for their high fluorescence quantum yield, strong absorption, and exceptional thermal and photostability.[1][2] Derived from the dye Acriflavin, ATTO 465 exhibits a notable Stokes shift and is moderately hydrophilic.[1][2] The maleimide derivative of ATTO 465 is a thiol-reactive probe, making it an ideal candidate for the specific labeling of cysteine residues in proteins and other thiol-containing biomolecules.[3][4] This guide provides an in-depth overview of the spectral properties, experimental protocols, and key applications of **ATTO 465 maleimide** for professionals in research and drug development.

Core Spectroscopic and Photophysical Properties

The utility of a fluorophore is defined by its unique spectral characteristics. **ATTO 465 maleimid**e possesses distinct excitation and emission profiles, making it a versatile tool for a variety of fluorescence-based assays. The fluorescence can be efficiently excited in the range of 420 - 465 nm.[1][2]



Property	Value	Reference
Excitation Maximum (λex)	453 nm	[1][5]
Emission Maximum (λem)	506 nm	[1][5]
Molar Extinction Coefficient (εmax)	7.5 x 10 ⁴ M ⁻¹ cm ⁻¹	[1][6]
Fluorescence Quantum Yield (ηfl)	70 - 75%	[1][6]
Fluorescence Lifetime (τfl)	5.0 ns	[1][6]
Stokes Shift	55 nm	[1][2]
Correction Factor (CF ₂₆₀)	1.09	[1]
Correction Factor (CF ₂₈₀)	0.48	[1]

Note: Optical data is for the carboxy derivative in aqueous solution.[3][6]

Experimental Protocols: Labeling Thiol-Containing Biomolecules

The maleimide group of ATTO 465 readily reacts with the sulfhydryl (thiol) groups of cysteine residues to form a stable thioether bond.[7][8] This specific reaction allows for the targeted labeling of proteins and other molecules.

I. Required Materials

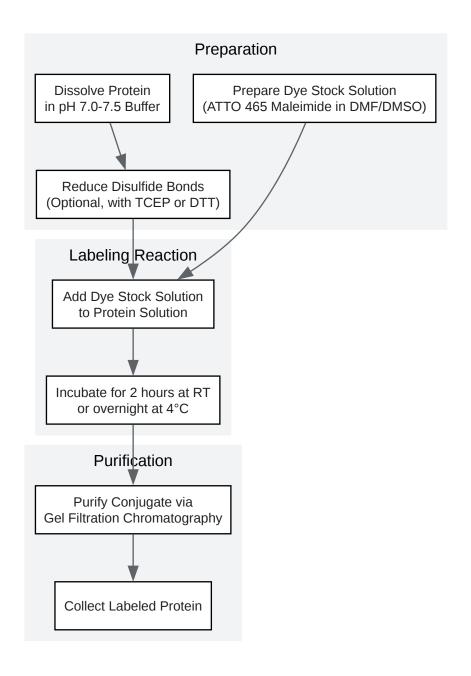
- ATTO 465 maleimide
- Protein or other thiol-containing molecule
- Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.5, is recommended.[6][7] Other buffers such as Tris or HEPES can also be used, provided they do not contain thiols.[6][8]
- Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for the reduction of disulfide bonds.[6]



- Solvent: Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to prepare the dye stock solution.[3][9]
- Purification Column: Gel filtration column (e.g., Sephadex G-25) for separating the labeled conjugate from unreacted dye.[7][9]

II. Experimental Workflow for Protein Labeling

The following diagram outlines the key steps for labeling a protein with **ATTO 465 maleimid**e.





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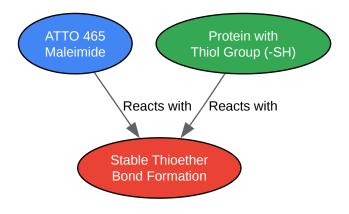
Caption: Workflow for Protein Labeling with ATTO 465 Maleimide.

III. Detailed Protocol Steps

- Protein Preparation: Dissolve the protein at a concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS) at a pH between 7.0 and 7.5.[6][9] This pH range is optimal as it ensures the thiol groups are sufficiently deprotonated for reaction while minimizing the reactivity of amine groups.[7] If necessary, reduce any disulfide bonds by incubating with a 10-fold molar excess of TCEP or DTT.[6] If DTT is used, it must be removed by dialysis before adding the dye.[6]
- Dye Preparation: Immediately before use, prepare a 10-20 mM stock solution of ATTO 465
 maleimide in anhydrous, amine-free DMF or DMSO.[3][6]
- Labeling Reaction: While gently stirring, add a 10-20 fold molar excess of the reactive dye solution to the protein solution.[6] The reaction mixture should be protected from light and incubated for 2 hours at room temperature or overnight at 4°C.[6][9]
- Purification: Separate the labeled protein from the unreacted dye and hydrolyzed maleimide using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with the reaction buffer.
 [7][9] The first colored, fluorescent band to elute will be the dye-protein conjugate.

Logical Relationship of Labeling Reaction

The core of the labeling process is the specific chemical reaction between the maleimide moiety of the dye and the thiol group of a cysteine residue.





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Caption: Thiol-Reactive Labeling Chemistry.

Applications in Research and Drug Development

The unique spectral properties and specific reactivity of **ATTO 465 maleimid**e make it a valuable tool in various applications, including:

- Multiplex Immunofluorescence (mIF): The distinct excitation and emission spectra of ATTO
 465 allow for its inclusion in multi-color imaging experiments, expanding the number of
 targets that can be simultaneously visualized in a single tissue section.[10]
- Fluorescence Microscopy: Labeled proteins can be used to study their localization, trafficking, and dynamics within cells.
- Flow Cytometry: ATTO 465 conjugates can be used for the identification and sorting of specific cell populations.
- High-Throughput Screening (HTS): The bright and stable fluorescence of ATTO 465 is advantageous for developing robust assays for drug discovery.

Conclusion

ATTO 465 maleimide is a high-performance fluorescent probe that offers researchers and drug development professionals a reliable and versatile tool for the specific labeling of thiol-containing molecules. Its favorable spectroscopic properties, coupled with straightforward and well-documented labeling protocols, make it an excellent choice for a wide range of fluorescence-based applications, ultimately enabling deeper insights into complex biological systems.

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